cFMS Receptor Inhibitor III

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

cFMS-Rezeptor-Inhibitor III, auch bekannt als 4-(3,4-Dimethylanilino)-7-(4-(Methylsulfonyl)phenyl)chinolin-3-carboxamid, ist eine zellgängige Anilinochinolin-Verbindung. Er wirkt als potenter, an der aktiven Stelle angreifender Inhibitor des Rezeptors für den Makrophagen-Kolonie-stimulierenden Faktor (M-CSF-Rezeptor oder cFMS). Diese Verbindung ist bekannt für ihre hohe Spezifität und Potenz bei der Hemmung des cFMS-abhängigen Wachstums bestimmter Zelllinien .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von cFMS-Rezeptor-Inhibitor III umfasst mehrere Schritte, beginnend mit der Herstellung des Anilinochinolin-Kerns. Die wichtigsten Schritte umfassen:

Bildung des Chinolinkerns: Dies wird typischerweise durch eine Friedländer-Synthese erreicht, die die Kondensation von Anilin-Derivaten mit Ketonen beinhaltet.

Einführung der Methylsulfonylgruppe: Dieser Schritt beinhaltet die Sulfonierung des Phenylrings unter Verwendung von Reagenzien wie Methylsulfonylchlorid unter basischen Bedingungen.

Carboxamid-Bildung:

Industrielle Produktionsverfahren

Die industrielle Produktion von cFMS-Rezeptor-Inhibitor III folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet:

Optimierung der Reaktionsbedingungen: Dies beinhaltet die Verwendung von hocheffizienten Katalysatoren und Lösungsmitteln, um Ausbeute und Reinheit zu maximieren.

Reinigung: Techniken wie Umkristallisation, Säulenchromatographie und HPLC (Hochleistungsflüssigkeitschromatographie) werden eingesetzt, um die Reinheit der Verbindung sicherzustellen.

Qualitätskontrolle: Strenge Tests, einschließlich NMR (Kernmagnetresonanz) und Massenspektrometrie, werden durchgeführt, um die Struktur und Reinheit der Verbindung zu bestätigen

Analyse Chemischer Reaktionen

Arten von Reaktionen

cFMS-Rezeptor-Inhibitor III unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Chinolinkern oder die Sulfonylgruppe zu modifizieren.

Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, insbesondere an den aromatischen Ringen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden häufig verwendet.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid werden eingesetzt.

Substitution: Die Bedingungen variieren je nach spezifischer Substitution, beinhalten aber oft die Verwendung von starken Basen oder Säuren.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung von Chinolin-N-Oxiden führen, während Reduktion verschiedene reduzierte Derivate des Chinolinkerns liefern kann .

Wissenschaftliche Forschungsanwendungen

cFMS-Rezeptor-Inhibitor III hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Er wird als Werkzeugverbindung verwendet, um die Hemmung des M-CSF-Rezeptors und verwandter Signalwege zu untersuchen.

Biologie: Die Verbindung wird in der Zellbiologie verwendet, um die Rolle des M-CSF-Rezeptors bei Zellwachstum und -differenzierung zu untersuchen.

Medizin: cFMS-Rezeptor-Inhibitor III wird auf seine potenziellen therapeutischen Anwendungen bei Krankheiten wie Krebs untersucht, bei denen der M-CSF-Rezeptor eine kritische Rolle beim Tumorwachstum und der Metastasierung spielt.

Industrie: Die Verbindung wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den M-CSF-Rezeptor und verwandte Signalwege abzielen .

Wirkmechanismus

cFMS-Rezeptor-Inhibitor III entfaltet seine Wirkung, indem er an die aktive Stelle des M-CSF-Rezeptors (cFMS) bindet und so seine Kinaseaktivität hemmt. Diese Hemmung verhindert, dass der Rezeptor nachgeschaltete Signalmoleküle phosphoryliert, wodurch die Signalwege blockiert werden, die Zellwachstum und -überleben fördern. Die Verbindung ist hochselektiv für den M-CSF-Rezeptor, was sie zu einem wertvollen Werkzeug für die Untersuchung dieses spezifischen Signalwegs macht .

Wirkmechanismus

cFMS Receptor Inhibitor III exerts its effects by binding to the active site of the M-CSF receptor (cFMS), thereby inhibiting its kinase activity. This inhibition prevents the receptor from phosphorylating downstream signaling molecules, ultimately blocking the signaling pathways that promote cell growth and survival. The compound is highly selective for the M-CSF receptor, making it a valuable tool for studying this specific signaling pathway .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

PLX3397: Ein weiterer potenter Inhibitor des M-CSF-Rezeptors, der in ähnlichen Forschungsanwendungen eingesetzt wird.

GW2580: Ein selektiver Inhibitor des M-CSF-Rezeptors, der häufig in Studien zu Krebs und Entzündungen verwendet wird.

BLZ945: Ein niedermolekularer Inhibitor des M-CSF-Rezeptors mit Anwendungen in der Krebsforschung.

Einzigartigkeit

cFMS-Rezeptor-Inhibitor III ist aufgrund seiner hohen Potenz und Selektivität für den M-CSF-Rezeptor einzigartig. Er ist 100-mal potenter bei der Hemmung des cFMS-abhängigen Wachstums bestimmter Zelllinien im Vergleich zu anderen Inhibitoren. Diese hohe Spezifität macht ihn zu einem unschätzbaren Werkzeug für die Untersuchung des M-CSF-Rezeptors und seiner Rolle in verschiedenen biologischen Prozessen .

Eigenschaften

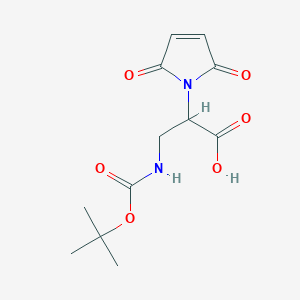

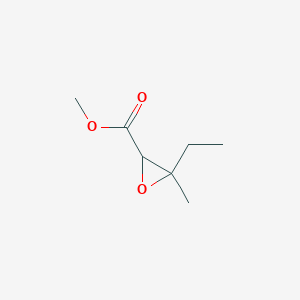

Molekularformel |

C25H23N3O3S |

|---|---|

Molekulargewicht |

445.5 g/mol |

IUPAC-Name |

4-(3,4-dimethylanilino)-7-(4-methylsulfonylphenyl)quinoline-3-carboxamide |

InChI |

InChI=1S/C25H23N3O3S/c1-15-4-8-19(12-16(15)2)28-24-21-11-7-18(13-23(21)27-14-22(24)25(26)29)17-5-9-20(10-6-17)32(3,30)31/h4-14H,1-3H3,(H2,26,29)(H,27,28) |

InChI-Schlüssel |

QUJDTMYFVHUEHK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2C(=O)N)C4=CC=C(C=C4)S(=O)(=O)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide](/img/structure/B12287827.png)

![2-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethoxy]ethanol Fumarate](/img/structure/B12287831.png)

palladium (II)](/img/structure/B12287836.png)

![1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B12287839.png)

![tert-Butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate](/img/structure/B12287840.png)

![[1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate](/img/structure/B12287847.png)